Structural Elucidation of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate: A Comprehensive Crystallographic Guide
Structural Elucidation of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate: A Comprehensive Crystallographic Guide
Introduction & Rationale
The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry. As an oxygen-bridged analog of the tropane alkaloid skeleton, it drastically alters the electrostatic profile and conformational flexibility of the molecule, making it a highly potent framework for the development of monoamine transporter inhibitors and novel therapeutics[1].
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate (often isolated as a hydrochloride salt, CAS 1956306-41-4) represents a highly functionalized building block within this class. The critical challenge in synthesizing and utilizing this compound lies at the C3 quaternary stereocenter, which bears both an amino group and an ethyl carboxylate moiety. Determining the relative stereochemistry (endo vs. exo orientation relative to the O8 bridge) is virtually impossible using standard 1D NMR techniques. Therefore, single-crystal X-ray diffraction (SCXRD) is the definitive, self-validating method required to confirm its three-dimensional architecture, absolute configuration, and intermolecular interactions[2].
Conformational Context & Mechanistic Causality
To successfully refine the crystal structure of this compound, one must anticipate its conformational behavior. The 8-oxabicyclo[3.2.1]octane core typically adopts a highly rigid chair conformation for the six-membered piperidine-analog ring, while the five-membered tetrahydrofuran-analog ring adopts an envelope conformation[3].
The causality behind the crystallization behavior of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate is driven by two primary factors:
-
Steric Bulk at C3: The bulky ethyl ester group will naturally favor the less sterically hindered equatorial (exo) position, pushing the smaller amino group into the axial (endo) position. However, synthetic conditions can force the opposite kinetic product.
-
Hydrogen Bonding Network: The primary amine (or ammonium, if crystallized as an HCl salt) acts as a strong hydrogen-bond donor, while the ester carbonyl and the O8 bridge act as acceptors. This creates a robust, predictable intermolecular network that drives lattice packing.
Structural features and hydrogen-bonding network defining the crystal lattice.
Experimental Protocol: A Self-Validating System
The following step-by-step methodology provides a field-proven protocol for obtaining and solving the crystal structure of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate.
Phase I: Crystal Growth via Vapor Diffusion
Because the ethyl ester chain is highly flexible, rapid crystallization often leads to twinned or disordered crystals. Vapor diffusion is the method of choice to ensure slow, ordered lattice formation[4].
-
Solvent Selection: Dissolve 10–15 mg of the compound (preferably the HCl salt to restrict amine inversion and enhance H-bonding) in a minimum volume (approx. 0.5 mL) of a good solvent, such as Methanol.
-
Anti-Solvent Chamber: Place the unsealed sample vial inside a larger, sealed jar containing 3–5 mL of a volatile anti-solvent, such as Diethyl Ether.
-
Equilibration: Allow the anti-solvent vapor to slowly diffuse into the methanol solution at 4 °C over 3 to 7 days. This slow reduction in solubility forces the nucleation of high-quality, single-domain crystals.
Phase II: Data Collection & Cryocooling
-
Crystal Mounting: Select a pristine, block-shaped crystal under polarized light. Mount it on a MiTeGen loop using perfluoropolyether oil.
-
Cryocooling (Critical Step): Immediately transfer the crystal to the diffractometer cold stream set to 100 K . Causality: Cryocooling is mandatory not just to improve the signal-to-noise ratio at high resolution, but to freeze out the dynamic thermal disorder inherent to the flexible ethyl ester moiety.
-
Diffraction: Collect a full sphere of data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation equipped with a CCD or CMOS detector[5].
Phase III: Structure Solution and Refinement
-
Integration & Scaling: Integrate the raw frames using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections.
-
Phase Problem: Solve the structure using Intrinsic Phasing (SHELXT). The rigid 8-oxabicyclo[3.2.1]octane core will appear immediately in the initial electron density map.
-
Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).
-
Handling Disorder: If the terminal methyl group of the ethyl ester shows elongated thermal ellipsoids, model it over two discrete positions using PART instructions, applying SADI (distance) and EADP (atomic displacement) restraints to ensure chemical sensibility.
Step-by-step self-validating workflow for small molecule X-ray crystallography.
Quantitative Data Presentation
To benchmark the success of your refinement, the resulting crystallographic parameters should align with the typical metrics for 8-oxabicyclo[3.2.1]octane-3-carboxylate derivatives. Below is a summarized table of expected quantitative data for a high-quality refinement of this scaffold class.
| Crystallographic Parameter | Expected / Benchmark Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Typical for chiral bridged bicyclic salts. |
| Space Group | P21 or P212121 | Mandated if the compound is enantiopure. |
| Temperature | 100(2) K | Suppresses thermal motion of the ethyl chain. |
| Data-to-Parameter Ratio | > 10:1 | Ensures statistical validity of the refinement. |
| Goodness-of-Fit (GoF) on F2 | 0.95 – 1.05 | Indicates the model accurately represents the data. |
| Final R1 [ I>2σ(I) ] | < 0.050 (5.0%) | Confirms a highly accurate structural model. |
| Final wR2 (all data) | < 0.120 (12.0%) | Validates the weighting scheme and variance. |
| Largest diff. peak/hole | +0.35 / -0.25 e·Å −3 | Confirms no missing atoms or unmodeled solvent. |
Table 1: Benchmark crystallographic parameters for the validation of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate structures.
Conclusion
The structural elucidation of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate via X-ray crystallography provides indispensable data regarding its C3 stereochemistry and conformational rigidity. By strictly controlling the crystallization environment via vapor diffusion and mitigating the thermal disorder of the ester moiety through cryocooling, researchers can obtain high-resolution models. These models are critical for downstream applications, including structure-activity relationship (SAR) studies and the rational design of targeted therapeutics based on the 8-oxabicyclo[3.2.1]octane pharmacophore.
References
-
Meltzer, P. C., et al. "2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]
-
International Journal of Pharmaceutical Sciences. "X Ray Crystallography." IJPS Journal. Available at: [Link]
-
Liao, H., et al. "Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals." Chemical Science, Royal Society of Chemistry. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02625K [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
